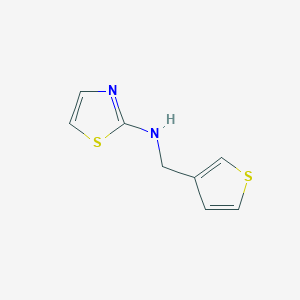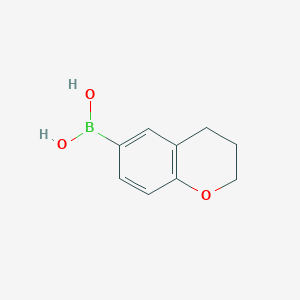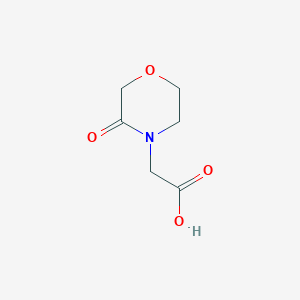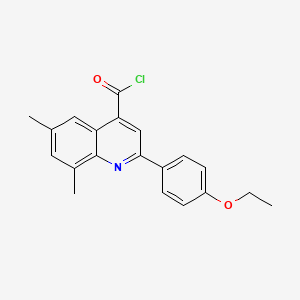
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
描述
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline is structurally related to benzene and pyridine, and it has been used as a building block for many medicinal compounds .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols are still in use today for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using techniques like X-ray crystallography . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .
Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions similar to benzene due to their aromatic nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-(4-Ethoxyphenyl)acetyl chloride, a compound with a similar name, is reported to be a liquid .
科学研究应用
Fluorescence Derivatization Reagent for Alcohols and Amines
Quinoline derivatives have been identified as highly sensitive fluorescence derivatization reagents for both alcohols and amines in high-performance liquid chromatography (HPLC). For instance, derivatives such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride have shown effectiveness in reacting with alcohols or phenol to produce corresponding fluorescent esters, which can be separated on a reversed-phase column. Similar reactivity has been observed with primary amines, forming fluorescent amides suitable for sensitive detection in liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992; Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Anticancer Properties
Certain quinoline derivatives have been explored for their anticancer properties. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with high blood-brain barrier penetration, showing efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Nonlinear Optical Properties
Quinoline derivatives have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in optical limiting. Studies on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates reveal their candidacy for optical limiting applications based on their nonlinear optical absorption properties (Ruanwas et al., 2010).
Corrosion Inhibition
Novel quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic medium. Their electrochemical studies demonstrate significant corrosion mitigation effects, suggesting their utility in protecting metals from corrosion. These derivatives interact with the metal surface to prevent corrosion, with some showing inhibition efficiencies up to 98.09% (Singh, Srivastava, & Quraishi, 2016).
安全和危害
未来方向
属性
IUPAC Name |
2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLUFWCABGTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



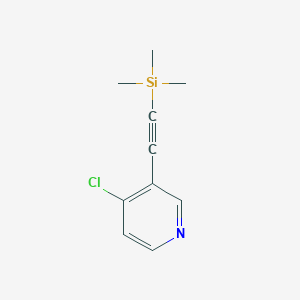
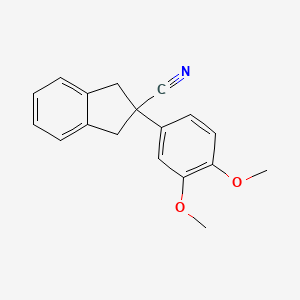
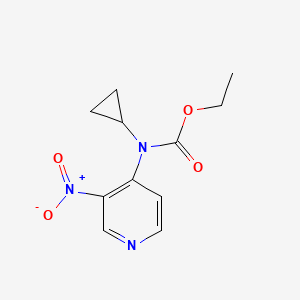
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
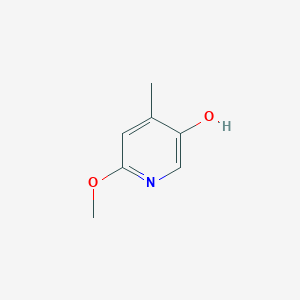
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
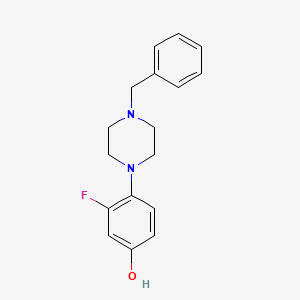
![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
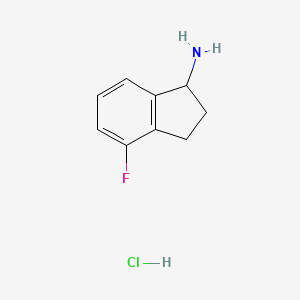
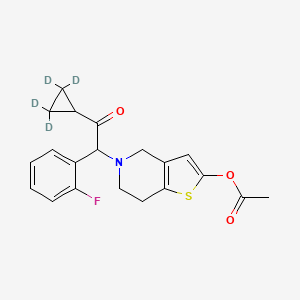
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
